molecular formula C19H21NO4S B11940111 N-Carbobenzyloxy-S-benzyl-DL-homocysteine CAS No. 6304-80-9

N-Carbobenzyloxy-S-benzyl-DL-homocysteine

Cat. No.: B11940111
CAS No.: 6304-80-9
M. Wt: 359.4 g/mol
InChI Key: PFKWFGQPWRKRES-UHFFFAOYSA-N
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Description

N-Carbobenzyloxy-S-benzyl-DL-homocysteine is a synthetic compound with the molecular formula C19H21NO4S and a molecular weight of 359.448 g/mol It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbobenzyloxy-S-benzyl-DL-homocysteine typically involves the protection of the amino and thiol groups of homocysteine. The process begins with the protection of the amino group using a carbobenzyloxy (Cbz) group. This is followed by the protection of the thiol group with a benzyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Carbobenzyloxy-S-benzyl-DL-homocysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would result in the formation of disulfides, while reduction would yield the free amino and thiol groups .

Scientific Research Applications

N-Carbobenzyloxy-S-benzyl-DL-homocysteine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the behavior of homocysteine derivatives.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cardiovascular diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy-S-benzyl-DL-homocysteine involves its interaction with various molecular targets. The compound’s protective groups can be selectively removed under specific conditions, allowing it to participate in a range of chemical reactions. These reactions can affect various biochemical pathways, particularly those involving sulfur-containing amino acids .

Comparison with Similar Compounds

Similar Compounds

  • N-Carbobenzyloxy-S-benzoyl-L-cysteine
  • Carbobenzyloxy-S-benzyl-L-cysteinyltyrosinamide
  • S-Benzyl-N-carbobenzyloxy-L-cysteine
  • S-Benzyl-D,L-homocysteine
  • N-Carbobenzyloxy-DL-norvalylglycine

Uniqueness

N-Carbobenzyloxy-S-benzyl-DL-homocysteine is unique due to its specific protective groups, which allow for selective reactions. This makes it a valuable tool in synthetic chemistry and biochemical research, as it can be used to study the behavior of homocysteine derivatives under various conditions .

Properties

CAS No.

6304-80-9

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

4-benzylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C19H21NO4S/c21-18(22)17(11-12-25-14-16-9-5-2-6-10-16)20-19(23)24-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,20,23)(H,21,22)

InChI Key

PFKWFGQPWRKRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCSCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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